Bitertanol

Description

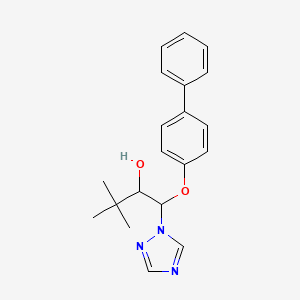

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-1-(4-phenylphenoxy)-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-20(2,3)18(24)19(23-14-21-13-22-23)25-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14,18-19,24H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPIBGGRCVEHQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037502 | |

| Record name | Bitertanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] Colorless crystalline solid with an aromatic odor; [AccuStandard MSDS] | |

| Record name | Bitertanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000075 [mmHg] | |

| Record name | Bitertanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

55179-31-2 | |

| Record name | Bitertanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55179-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bitertanol [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055179312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bitertanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-([1,1'-biphenyl]-4-yloxy)-α-tert-butyl-1H-1,2,4-triazol-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bitertanol in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bitertanol is a broad-spectrum conazole fungicide widely utilized in agriculture for the control of various fungal diseases. As a member of the triazole class of fungicides, its primary mechanism of action involves the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. This technical guide provides a comprehensive overview of the molecular and cellular effects of this compound on fungi, with a focus on its target enzyme, the downstream consequences of its inhibitory action, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungicidal activity of this compound is primarily attributed to its potent inhibition of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in fungi, analogous to cholesterol in mammalian cells, and plays a crucial role in maintaining the fluidity, permeability, and integrity of the fungal cell membrane. It is also involved in the function of membrane-bound enzymes.

This compound, like other azole fungicides, specifically targets and inhibits the enzyme lanosterol 14α-demethylase , a cytochrome P450 enzyme encoded by the CYP51 gene. This enzyme is critical for the conversion of lanosterol to ergosterol.[1][2] The inhibition of 14α-demethylase leads to a depletion of ergosterol in the fungal cell membrane and a concurrent accumulation of toxic 14α-methylated sterol precursors.[3][4] This disruption of sterol composition alters the physical properties of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth and cell death.

Stereoselectivity of Action

This compound is a chiral molecule with two stereocenters, resulting in four possible stereoisomers. Research has demonstrated a significant difference in the antifungal activity of these isomers. The bioactivity is stereoselective, with the (1S,2R)-bitertanol isomer exhibiting significantly higher fungicidal efficacy against a range of pathogenic fungi compared to its other stereoisomers. This enhanced activity is attributed to a more favorable binding interaction with the target enzyme, CYP51.

Molecular docking studies have shown that the nitrogen atom in the triazole ring of the more active stereoisomers binds with higher affinity to the central iron atom in the heme group of the cytochrome P450 enzyme.[5] This stronger interaction leads to more effective inhibition of the enzyme's catalytic activity.

Quantitative Data

| Parameter | Fungal Species/Enzyme | Value | Reference |

| MIC | Venturia inaequalis (apple scab) | 0.6 - 1.0 µg/ml | |

| MIC (resistant isolates) | Venturia inaequalis | 9.8 - 13 µg/ml | |

| IC50 | Human CYP3A4 | 2.74 µM |

Signaling Pathways and Experimental Workflows

Ergosterol Biosynthesis Pathway and Site of this compound Inhibition

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the specific point of inhibition by this compound.

Experimental Workflow for Characterizing this compound's Mechanism of Action

The diagram below outlines a typical experimental workflow for investigating the mechanism of action of an antifungal agent like this compound.

Detailed Experimental Protocols

Fungal Spore Germination Assay

This protocol is a generalized method to assess the effect of this compound on fungal spore germination.

1. Spore Suspension Preparation:

-

Culture the target fungus on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation.

-

Harvest spores by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).

-

Gently scrape the surface with a sterile loop to dislodge the spores.

-

Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

-

Centrifuge the suspension to pellet the spores, wash with sterile water, and resuspend.

-

Adjust the spore concentration to a final density of 1 x 10^5 to 1 x 10^6 spores/mL using a hemocytometer.

2. Treatment Application:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound in a liquid growth medium to achieve the desired test concentrations. Ensure the final solvent concentration is non-inhibitory to fungal growth.

-

In a multi-well plate, add the spore suspension to each well containing the different concentrations of this compound. Include a solvent control (no this compound) and a negative control (no spores).

3. Incubation and Observation:

-

Incubate the plate at the optimal temperature for the specific fungus for a period sufficient for germination in the control wells (typically 12-24 hours).

-

After incubation, observe the spores under a microscope. A spore is considered germinated if the germ tube length is at least twice the diameter of the spore.

-

Count at least 100 spores per replicate for each concentration.

4. Data Analysis:

-

Calculate the percentage of germination for each concentration.

-

Determine the EC50 value (the concentration of this compound that inhibits 50% of spore germination) using probit analysis or other appropriate statistical methods.

Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for analyzing the sterol composition of fungal cells treated with this compound.

1. Fungal Culture and Treatment:

-

Grow the fungus in a liquid medium to the mid-logarithmic phase.

-

Treat the culture with a sub-lethal concentration of this compound (e.g., the EC50 value determined from growth inhibition assays) for a defined period (e.g., 24 hours). Include an untreated control.

-

Harvest the mycelia by filtration and wash with sterile distilled water.

2. Lipid Extraction:

-

Lyophilize the mycelia and record the dry weight.

-

Saponify the dried mycelia by refluxing with alcoholic potassium hydroxide (e.g., 20% KOH in 95% ethanol) for 1-2 hours.

-

Allow the mixture to cool and extract the non-saponifiable lipids (containing the sterols) with a non-polar solvent such as n-hexane or petroleum ether.

-

Evaporate the solvent to dryness under a stream of nitrogen.

3. Derivatization:

-

To increase the volatility of the sterols for GC analysis, derivatize the extracted lipids by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% trimethylchlorosilane - TMCS) and heating at 60-80°C for 30 minutes.

4. GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).

-

Use a temperature program that allows for the separation of different sterols.

-

The mass spectrometer will fragment the eluting compounds, and the resulting mass spectra can be compared to a library of known sterol spectra for identification.

-

Quantify the different sterols by comparing their peak areas to that of an internal standard (e.g., cholesterol) added before extraction.

Fungal CYP51 Enzyme Inhibition Assay (Generalized Protocol)

This protocol is a generalized method for assessing the direct inhibitory effect of this compound on the activity of fungal 14α-demethylase (CYP51).

1. Enzyme Preparation:

-

The fungal CYP51 enzyme can be obtained either through microsomal preparations from the target fungus or by heterologous expression of the CYP51 gene in a system like E. coli or Saccharomyces cerevisiae, followed by purification.

2. Assay Components:

-

Buffer: A suitable buffer system to maintain pH (e.g., potassium phosphate buffer).

-

Substrate: The natural substrate for the enzyme, lanosterol, dissolved in a suitable solvent.

-

NADPH-cytochrome P450 reductase: This partner enzyme is required to transfer electrons to CYP51 for its catalytic activity.

-

NADPH: The source of reducing equivalents.

-

Inhibitor: this compound dissolved in a solvent like DMSO.

3. Assay Procedure:

-

In a reaction vessel, combine the buffer, CYP51 enzyme, and NADPH-cytochrome P450 reductase.

-

Add different concentrations of this compound and pre-incubate for a short period.

-

Initiate the reaction by adding the substrate (lanosterol) and NADPH.

-

Allow the reaction to proceed at an optimal temperature for a defined time.

-

Stop the reaction, for example, by adding a strong base or an organic solvent.

4. Product Detection and Analysis:

-

The product of the reaction (the demethylated sterol) can be extracted and quantified using methods such as HPLC or GC-MS.

-

The enzyme activity is determined by the rate of product formation.

-

Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

Conclusion

This compound's mechanism of action is well-established as an inhibitor of ergosterol biosynthesis through the specific targeting of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51). This inhibition leads to a cascade of events, including the depletion of ergosterol, accumulation of toxic sterol intermediates, and ultimately, the disruption of fungal cell membrane integrity, which accounts for its potent fungicidal activity. The stereoselectivity of this compound highlights the specific nature of its interaction with the target enzyme. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel antifungal compounds targeting the ergosterol biosynthesis pathway. Further research to determine the specific inhibitory constants (IC50 and Ki) of this compound against a range of fungal CYP51 enzymes would provide a more complete quantitative understanding of its fungicidal potency.

References

- 1. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens | MDPI [mdpi.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Bitertanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bitertanol is a broad-spectrum conazole fungicide that effectively controls a range of fungal diseases in various crops. As a sterol biosynthesis inhibitor (SBI), its primary mode of action is the inhibition of the C-14 demethylation step in the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, detailed experimental protocols for its synthesis and analysis, and a summary of its biological activity.

Chemical Structure and Identification

This compound is a chiral molecule existing as a mixture of diastereomers. Its chemical structure is characterized by a biphenyl-4-yloxy group, a t-butyl group, and a 1,2,4-triazole moiety attached to a butan-2-ol backbone.

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1-([1,1'-biphenyl]-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |

| CAS Number | 55179-31-2[1] |

| Molecular Formula | C₂₀H₂₃N₃O₂[1] |

| Molecular Weight | 337.42 g/mol [1] |

| Synonyms | Baycor, Biloxazol, Sibutol[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are crucial for understanding its environmental fate, formulation, and biological interactions.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | White to grey powder |

| Melting Point | Diastereomer A: 138.6 °C; Diastereomer B (high-melting form): 147.1 °C; Diastereomer B (low-melting form): 125.8 °C[2] |

| Boiling Point | > 250 °C (decomposes) |

| Vapor Pressure | Diastereomer A: 2.2 x 10⁻¹⁰ Pa (20 °C); Diastereomer B: 2.5 x 10⁻⁹ Pa (20 °C)[2] |

| Solubility in Water | Diastereomer A: 2.7 mg/L (20 °C); Diastereomer B: 1.1 mg/L (20 °C)[2] |

| Solubility in Organic Solvents (g/L at 20°C) | Dichloromethane: >200; Propan-2-ol: 50-100; Toluene: 20-50; n-Hexane: 0.1-1 |

| Log P (octanol-water partition coefficient) | Diastereomer A: 4.04; Diastereomer B: 4.15[2] |

Spectroscopic Data

-

¹H NMR: The spectrum would be complex due to the presence of multiple stereoisomers. Key signals would include those for the aromatic protons of the biphenyl group, the triazole protons, the methine protons of the butanol backbone, and the singlet for the t-butyl group.

-

¹³C NMR: The spectrum would show distinct signals for each of the 20 carbon atoms, with the chemical shifts being influenced by the neighboring functional groups. The aromatic carbons, the carbons of the triazole ring, the carbons of the butanol backbone, and the quaternary and methyl carbons of the t-butyl group would all have characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (337.42 g/mol ).

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of ergosterol biosynthesis in fungi. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting the enzyme sterol 14α-demethylase (a cytochrome P450 enzyme), this compound disrupts the conversion of lanosterol to ergosterol. This leads to an accumulation of toxic methylated sterols and a depletion of ergosterol, ultimately compromising the structural integrity and function of the fungal cell membrane.

Caption: Inhibition of the Ergosterol Biosynthesis Pathway by this compound.

Experimental Protocols

Synthesis of this compound (Semi-technical scale)

This protocol describes the reduction of 1-(4-biphenylyloxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one to this compound.

Materials:

-

Isopropanol

-

1-(4-biphenylyloxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one

-

Aluminum isopropoxide

-

15% Sulfuric acid

-

45% Sodium hydroxide solution

-

Water

Procedure:

-

In a suitable reaction vessel, combine 1-(4-biphenylyloxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one and aluminum isopropoxide in isopropanol.

-

Heat the mixture to approximately 115°C under pressure (1.5-2 bar) for 4-6 hours, monitoring the reaction progress by gas chromatography.

-

After completion, cool the reaction mixture and partially remove the isopropanol by distillation.

-

Add the concentrated reaction mixture to a 15% sulfuric acid solution at 60°C with stirring.

-

Separate the organic phase and slowly add it to a 45% sodium hydroxide solution in water, which will cause the product to crystallize.

-

Cool the mixture to 10°C and isolate the crystalline this compound by filtration.

-

Wash the product with water until neutral and dry under vacuum at 50°C.

Analysis of this compound Stereoisomers by HPLC

This method allows for the separation and quantification of the four stereoisomers of this compound.[3][4]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV or mass spectrometry detector.

Chromatographic Conditions:

-

Column: Chiral column, such as Lux Cellulose-1 [cellulose tris(3,5-dimethylphenylcarbamate)], 250 mm × 4.6 mm, 5 µm.[4]

-

Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized for best separation.

-

Flow Rate: Typically around 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Detection: UV detection at a wavelength of approximately 220 nm or tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity.

Caption: General Workflow for HPLC Analysis of this compound Stereoisomers.

Biological Activity

This compound exhibits a broad spectrum of fungicidal activity against various plant pathogenic fungi. Its efficacy is typically measured by the Minimum Inhibitory Concentration (MIC) or the Effective Concentration to inhibit 50% of growth (EC50).

Table 3: Antifungal Activity of this compound against Selected Fungi

| Fungal Species | Activity Metric | Value (µg/mL) | Reference |

| Venturia inaequalis (apple scab) | MIC (sensitive isolates) | 0.6 - 1.0 | [5] |

| Venturia inaequalis (resistant isolates) | MIC | 9.8 - 13.0 | [5] |

| Sphaerotheca mors-uvae (gooseberry mildew) | - | - | [5] |

| Pseudocercosporella herpotrichoides (eyespot) | - | - | |

| Puccinia spp. (rusts) | - | - | |

| Botrytis cinerea (gray mold) | EC50 ((1S,2R)-isomer) | Significantly lower than other isomers | [6] |

Note: The stereoisomers of this compound have been shown to exhibit different levels of fungicidal activity, with the (1S,2R)-isomer being particularly potent against certain fungi.[6]

Conclusion

This compound remains a significant fungicide due to its effective control of a wide range of plant diseases. Its chemical structure, characterized by the presence of two chiral centers, results in stereoisomers with varying biological activities. A thorough understanding of its physicochemical properties, mechanism of action, and analytical methodologies is essential for its effective and safe use in agriculture and for the development of new, more potent fungicides. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, agriculture, and drug development.

References

- 1. fao.org [fao.org]

- 2. researchgate.net [researchgate.net]

- 3. Stereoselective Separation of the Fungicide this compound Stereoisomers by High-Performance Liquid Chromatography and Their Degradation in Cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. Stereoselective bioactivity, toxicity and degradation of the chiral triazole fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of Bitertanol: Properties, Activity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bitertanol, a broad-spectrum triazole fungicide, is a chiral molecule commercialized as a mixture of four stereoisomers. These stereoisomers, arising from two chiral centers, exhibit significant differences in their biological activity, environmental fate, and toxicological profiles. This technical guide provides a comprehensive overview of the stereoisomers of this compound, with a focus on their distinct properties. It includes a summary of their fungicidal efficacy, environmental degradation, and endocrine-disrupting potential. Detailed experimental protocols for their chiral separation and analysis of their biological activity are provided, alongside graphical representations of key pathways and workflows to facilitate understanding and further research in this area. A deeper understanding of the individual stereoisomers is crucial for the development of more effective and environmentally benign fungicidal formulations.

Introduction

This compound is a systemic fungicide used to control a wide range of fungal diseases in crops. Its chemical structure contains two stereogenic centers, resulting in the existence of four stereoisomers: (1R,2S)-bitertanol, (1S,2R)-bitertanol, (1R,2R)-bitertanol, and (1S,2S)-bitertanol. Commercially, this compound is available as a racemic mixture of these four stereoisomers. However, research has demonstrated that the biological and toxicological properties of these isomers are not identical. Notably, the (1S,2R)-bitertanol isomer has been identified as the most potent fungicidally active component with lower toxicity. This stereoselectivity in action necessitates a thorough understanding of each isomer's individual characteristics to optimize fungicidal formulations, reduce environmental impact, and conduct accurate risk assessments.

Physicochemical and Biological Properties of this compound Stereoisomers

The distinct spatial arrangement of atoms in each stereoisomer of this compound leads to variations in their physical, chemical, and biological properties. A summary of these properties is presented below.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₀H₂₃N₃O₂ |

| Molar Mass | 337.42 g/mol |

| Melting Point | 118 °C (for the diastereomeric mixture) |

| Water Solubility | Low |

Table 2: Fungicidal Activity of this compound Stereoisomers (EC₅₀ values in mg/L)

| Fungal Species | (1R,2S) | (1S,2R) | (1R,2R) | (1S,2S) | Racemic Mixture |

| Botrytis cinerea | >10 | 0.18 | 1.8 | >10 | 1.2 |

| Rhizoctonia solani | 2.1 | 0.09 | 1.5 | 3.7 | 0.8 |

| Gibberella zeae | 1.5 | 0.05 | 0.9 | 2.8 | 0.6 |

| Sclerotinia sclerotiorum | >10 | 0.21 | 3.2 | >10 | 2.5 |

| Fusarium oxysporum | 4.3 | 0.15 | 2.9 | 6.8 | 1.9 |

| Alternaria solani | 3.8 | 0.12 | 2.1 | 5.5 | 1.4 |

| Cercospora arachidicola | 2.5 | 0.08 | 1.7 | 4.1 | 1.1 |

| Phytophthora infestans | >10 | 0.35 | 4.5 | >10 | 3.8 |

Note: Data compiled from various studies. The (1S,2R)-bitertanol isomer consistently demonstrates the highest fungicidal activity. The bioactivity of (1S,2R)-bitertanol against eight target pathogenic fungi was found to be 4.3 to 314.7 times more potent than the other stereoisomers.

Table 3: Environmental Fate of this compound Stereoisomers (Half-life in days)

| Medium | Condition | (1R,2S) | (1S,2R) | (1R,2R) | (1S,2S) |

| Soil (general range) | Aerobic/Anaerobic | 9.1 - 86.6 | 9.1 - 86.6 | 9.1 - 86.6 | 9.1 - 86.6 |

| Tomato (field) | - | 3.7 | 4.1 | 4.1 | 4.8 |

| Cucumber (field) | - | Preferential degradation | Slower degradation | Preferential degradation | Slower degradation |

Note: Degradation rates are stereoselective, with (1R,2S)-bitertanol and (1R,2R)-bitertanol degrading faster in cucumber. In various soils, (1S,2R)-bitertanol and (1R,2S)-bitertanol showed faster degradation rates.

Table 4: Endocrine Disrupting Effects of this compound Stereoisomers

| Receptor | Effect | Stereoisomers Implicated |

| Estrogen Receptor (ER) | Antagonistic | All four stereoisomers |

| Thyroid Hormone Receptor (TR) | Antagonistic | (1S,2R)-bitertanol and (1R,2S)-bitertanol |

Note: All four stereoisomers of this compound have been shown to exhibit antagonistic effects on the estrogen receptor.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action for this compound and other triazole fungicides is the inhibition of ergosterol biosynthesis in fungi. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and function. This compound specifically inhibits the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. This inhibition disrupts the conversion of lanosterol to ergosterol, leading to an accumulation of toxic sterol precursors and ultimately inhibiting fungal growth. The stereoselectivity observed in fungicidal activity is attributed to the differential binding affinity of the this compound stereoisomers to the active site of the CYP51 enzyme.

Caption: Ergosterol biosynthesis pathway and the site of inhibition by this compound.

Experimental Protocols

Chiral Separation of this compound Stereoisomers by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the separation of the four this compound stereoisomers.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and a UV or mass spectrometer detector.

-

Chiral stationary phase column: Lux Cellulose-1 [cellulose tris(3,5-dimethylphenylcarbamate)], 250 mm × 4.6 mm, 5 µm particle size.

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound standard (racemic mixture and individual isomers if available)

Procedure:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water. The optimal ratio should be determined empirically but a starting point of 60:40 (v/v) can be used.

-

Standard Preparation: Prepare stock solutions of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.02 to 10 mg/L.

-

Sample Preparation: Extract this compound from the sample matrix (e.g., soil, plant tissue) using an appropriate solvent extraction method followed by a cleanup step if necessary. The final extract should be dissolved in the mobile phase.

-

Chromatographic Conditions:

-

Column: Lux Cellulose-1

-

Mobile Phase: Acetonitrile/Water (e.g., 60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Detection: UV at 220 nm or MS/MS detection for higher sensitivity and selectivity.

-

-

Analysis: Inject the standards and samples. Identify the peaks corresponding to the four stereoisomers based on their retention times (if individual standards are available) or by coupling to a mass spectrometer. Quantify the concentration of each isomer using the calibration curve.

Caption: Workflow for the chiral separation of this compound stereoisomers by HPLC.

Reporter Gene Assay for Endocrine Disruption Effects

This protocol provides a general framework for assessing the endocrine-disrupting potential of this compound stereoisomers using a reporter gene assay. This example focuses on the estrogen receptor.

Cell Line:

-

A suitable cell line stably transfected with a plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase). Examples include T47D-KBluc or MCF-7 cells.

Reagents:

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (charcoal-stripped to remove endogenous hormones), and antibiotics.

-

Test compounds (individual this compound stereoisomers) dissolved in a suitable solvent (e.g., DMSO).

-

Positive control (e.g., 17β-estradiol for agonistic activity, tamoxifen for antagonistic activity).

-

Luciferase assay reagent.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Exposure (Agonist Assay): Replace the medium with a fresh medium containing various concentrations of the individual this compound stereoisomers or the positive control.

-

Compound Exposure (Antagonist Assay): Replace the medium with a fresh medium containing a fixed concentration of 17β-estradiol along with various concentrations of the individual this compound stereoisomers or the positive antagonist control.

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability assay) to account for cytotoxicity. For the agonist assay, plot the luciferase activity against the compound concentration to determine the EC₅₀ value. For the antagonist assay, plot the inhibition of estradiol-induced luciferase activity against the compound concentration to determine the IC₅₀ value.

Caption: Workflow for the reporter gene assay to assess endocrine disruption.

Conclusion

The stereoisomers of this compound exhibit pronounced differences in their fungicidal activity, environmental persistence, and endocrine-disrupting potential. The (1S,2R)-bitertanol isomer is clearly the most effective fungicidally active component, highlighting the potential for developing enantiomerically pure or enriched fungicidal products. Such formulations could offer improved efficacy at lower application rates, thereby reducing the overall environmental load and potential for non-target effects. The detailed experimental protocols and graphical representations provided in this guide serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into the nuanced properties of this compound stereoisomers and promoting the development of safer and more effective agricultural solutions. Further research should focus on obtaining more comprehensive data on the individual stereoisomers to support their differential risk assessment and regulatory evaluation.

Bitertanol's Mode of Action as a Demethylation Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bitertanol is a broad-spectrum conazole fungicide widely utilized for the control of a range of fungal diseases in agriculture.[1] Its efficacy stems from its specific mode of action as a demethylation inhibitor (DMI) within the fungal sterol biosynthesis pathway. This technical guide provides an in-depth exploration of the core mechanisms of this compound, intended for researchers, scientists, and professionals involved in drug development and fungicide research. The guide will detail the biochemical pathways affected, present quantitative data on its inhibitory effects, provide comprehensive experimental protocols for its study, and visualize key processes through signaling and workflow diagrams.

Core Mechanism: Inhibition of Sterol C14-Demethylase

The primary mode of action of this compound is the inhibition of the enzyme sterol 14α-demethylase, a critical cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[2] This enzyme is a key component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

This compound, as a triazole fungicide, possesses a nitrogen atom in its triazole ring that binds to the heme iron atom in the active site of the C14-demethylase enzyme. This binding competitively inhibits the natural substrate, lanosterol (or eburicol in some fungal species), from accessing the active site. The inhibition of C14-demethylase disrupts the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption of sterol composition alters membrane permeability and fluidity, ultimately inhibiting fungal growth and leading to cell death.[3]

The stereochemistry of the this compound molecule plays a significant role in its fungicidal activity. Studies have shown that the (1S,2R)-bitertanol stereoisomer exhibits the most potent bioactivity against various pathogenic fungi.[1][2] Molecular docking studies suggest that this isomer has a shorter binding distance to the central iron atom in the heme group of the target enzyme.[1][2]

Quantitative Data on this compound Inhibition

| Fungus/Enzyme | Parameter | Value | Reference |

| Botrytis cinerea | Spore Germination Inhibition (IC50) | (1S,2R)-isomer more potent than (1R,2S)-isomer by 10.2 times | [1] |

| Various pathogenic fungi | Bioactivity | (1S,2R)-isomer 4.3-314.7 times more potent than other stereoisomers | [1] |

| Human CYP51 | IC50 | 1.3 - 37.2 µM (range for 13 agricultural fungicides) | [4] |

| Candida albicans CYP51 | IC50 | 0.059 - 0.35 µM (range for 13 agricultural fungicides) | [4] |

Experimental Protocols

Fungal Sterol Extraction and Analysis by GC-MS

This protocol is adapted from methodologies used for analyzing sterol profiles in fungi treated with azole fungicides.[5][6][7][8]

Objective: To extract and quantify the sterol composition of a fungal culture treated with this compound to observe the accumulation of 14α-methylated sterols and the depletion of ergosterol.

Materials:

-

Fungal culture (e.g., Aspergillus fumigatus, Candida albicans)

-

This compound solution (in a suitable solvent like DMSO)

-

Liquid growth medium (e.g., Sabouraud Dextrose Broth)

-

Glass culture flasks

-

Shaking incubator

-

Buchner funnel and filter paper

-

Mortar and pestle

-

Liquid nitrogen

-

Saponification solution (e.g., 10% w/v KOH in 90% ethanol)

-

Hexane (GC grade)

-

Internal standard (e.g., cholesterol or epicoprostanol)

-

Derivatization agent (e.g., BSTFA with 1% TMCS)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Fungal Culture and Treatment:

-

Inoculate the liquid growth medium with the desired fungus.

-

Incubate at the optimal temperature with shaking until sufficient mycelial growth is achieved.

-

Add this compound solution to the culture to achieve the desired final concentration (e.g., based on previously determined MIC values). A solvent control (DMSO) and an untreated control should be run in parallel.

-

Continue incubation for a defined period (e.g., 24-48 hours).

-

-

Harvesting and Saponification:

-

Harvest the mycelia by filtration using a Buchner funnel.

-

Wash the mycelia with sterile distilled water.

-

Freeze-dry the mycelia and then grind to a fine powder using a mortar and pestle with liquid nitrogen.

-

Transfer a known weight of the dried mycelial powder to a glass tube.

-

Add the internal standard.

-

Add the saponification solution and incubate at 80°C for 1-2 hours to hydrolyze sterol esters.

-

-

Sterol Extraction:

-

After cooling, add an equal volume of distilled water to the saponified mixture.

-

Extract the non-saponifiable lipids (containing the sterols) by adding an equal volume of hexane and vortexing vigorously.

-

Centrifuge to separate the phases and carefully collect the upper hexane layer.

-

Repeat the hexane extraction two more times.

-

Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization and GC-MS Analysis:

-

To the dried sterol extract, add the derivatization agent to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.

-

Incubate at 60-70°C for 30-60 minutes.

-

Evaporate the excess derivatization agent under nitrogen and redissolve the sample in a known volume of hexane.

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

Set the GC-MS parameters (column type, temperature program, etc.) to achieve optimal separation of the sterols.[7][8][9]

-

Identify and quantify the sterols based on their retention times and mass spectra by comparing them to known standards. Look for the accumulation of lanosterol and other 14α-methylated sterols and a decrease in the ergosterol peak in the this compound-treated samples compared to the controls.

-

In Vitro Inhibition Assay of Fungal C14-Demethylase (CYP51)

This protocol is a composite based on general principles of enzyme inhibition assays and specific details for CYP51 assays.[4][10][11]

Objective: To determine the inhibitory potency (IC50 and potentially Ki) of this compound on the activity of fungal C14-demethylase.

Materials:

-

Purified or recombinant fungal C14-demethylase (CYP51).

-

Cytochrome P450 reductase (CPR) as an electron donor.

-

Substrate: Lanosterol or a fluorescent/luminescent probe substrate for CYP51.

-

This compound solutions at various concentrations.

-

NADPH (cofactor).

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

-

A suitable detection system (e.g., HPLC, LC-MS for product formation, or a plate reader for fluorescent/luminescent assays).

Procedure:

-

Enzyme Preparation:

-

Prepare a stock solution of the purified fungal C14-demethylase and CPR in the reaction buffer. The optimal concentrations of the enzyme and reductase should be determined empirically.

-

-

Inhibition Assay Setup:

-

In a microplate or reaction tubes, prepare a series of reactions containing the reaction buffer, C14-demethylase, and CPR.

-

Add different concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10-15 minutes) at the assay temperature (e.g., 37°C) to allow for binding.

-

-

Reaction Initiation and Monitoring:

-

Initiate the enzymatic reaction by adding the substrate (lanosterol) and NADPH.

-

Incubate the reaction for a fixed period during which the reaction rate is linear.

-

Stop the reaction (e.g., by adding a quenching solvent like acetonitrile or by heat inactivation).

-

-

Product Quantification:

-

Quantify the amount of product formed. If using the natural substrate lanosterol, the product can be extracted and analyzed by HPLC or LC-MS.

-

If using a probe substrate, measure the fluorescent or luminescent signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

To determine the inhibition constant (Ki), the assay should be repeated with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using methods such as the Dixon plot or by fitting to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed inhibition).

-

Mandatory Visualizations

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Caption: Experimental workflow for fungal sterol analysis.

Caption: Workflow for an in vitro enzyme inhibition assay.

References

- 1. Stereoselective bioactivity, toxicity and degradation of the chiral triazole fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 7. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

Bitertanol: A Comprehensive Toxicological Profile in Rats

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Bitertanol is a broad-spectrum conazole fungicide used to control various fungal diseases in crops. This technical guide provides an in-depth overview of the toxicological profile of this compound in rats, a key animal model for assessing potential human health risks. The information is compiled from a range of toxicological studies, focusing on acute, subchronic, and chronic effects, as well as its impact on reproduction, development, and genetic material. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Acute Toxicity

This compound exhibits very low acute toxicity in rats when administered orally. The median lethal dose (LD50) values are reported to be in the range of 4000-5000 mg/kg body weight or higher, with no significant differences observed between sexes.[1] Signs of acute intoxication are consistent with central nervous system effects, and at high doses, gastrointestinal irritation has been observed.[2] Dermal exposure to 5000 mg/kg bw was well-tolerated without any observable signs of toxicity.[1]

Table 1: Acute Toxicity of this compound in Rats

| Route of Administration | Vehicle | LD50 (mg/kg bw) | Reference |

| Oral | Not Specified | >4000-5000 | [1] |

| Dermal | Not Specified | >5000 | [1] |

| Inhalation (4-hour) | Aerosol | >63 mg/m³ air (NOAEL) | [1] |

Subchronic Toxicity

Repeated oral administration of this compound to rats in subchronic studies has revealed effects primarily on the liver and body weight.

In a 3-month study, Wistar rats were administered this compound at dietary concentrations of 0, 150, 600, or 2400 ppm.[1] This corresponded to daily intakes of 12, 48, and 300 mg/kg bw for males and 13, 58, and 310 mg/kg bw for females.[1] The study indicated mild hepatotoxicity at the higher doses, with observations of liver enzyme induction.[1][3] A No-Observed-Adverse-Effect-Level (NOAEL) of 100 ppm, equivalent to 7 mg/kg bw per day, was established in one study where histopathological examination revealed reversible irritation of the gastric mucosa and slight alterations in the ovaries, adrenals, and pituitaries.[1] Another study established a NOAEL of 30 mg/kg bw per day, with mild hepatotoxicity and induction of hepatic microsomal activity observed at 100 and 300 mg/kg bw per day.[1]

Table 2: Key Findings from Subchronic Oral Toxicity Studies in Rats

| Study Duration | Strain | Dose Levels | Key Observations | NOAEL | LOAEL | Reference |

| 3 Months | Wistar | 0, 150, 600, 2400 ppm | Mild hepatotoxicity, induction of hepatic microsomal enzymes. | 100 ppm (7 mg/kg bw/day) | 150 ppm (12 mg/kg bw/day) | [1] |

| 3 Months | Wistar | Not Specified | Mild hepatotoxicity, induction of hepatic microsomal activity. | 30 mg/kg bw/day | 100 mg/kg bw/day | [1] |

Chronic Toxicity and Carcinogenicity

Long-term exposure to this compound has been evaluated in rats to assess both chronic toxicity and carcinogenic potential.

In a two-year study, SPF Wistar rats were administered this compound in the diet at concentrations of 0, 20, 100, or 500 ppm.[1][2] These concentrations were equal to 1, 4.9, and 26 mg/kg bw per day in males and 1.3, 6.6, and 34 mg/kg bw per day in females.[1] The primary effect observed was growth retardation at the highest dose of 500 ppm.[2] There were no compound-related effects on mortality, organ weights, or gross and microscopic pathology.[2] Importantly, there was no evidence of a carcinogenic effect at any of the concentrations tested.[1][2] The NOAEL for this study was determined to be 100 ppm, equal to 4.9 mg/kg bw per day for males and 6.6 mg/kg bw per day for females.[1]

Table 3: Key Findings from a 2-Year Chronic Toxicity and Carcinogenicity Study in Rats

| Strain | Dose Levels (ppm) | Equivalent Doses (mg/kg bw/day) | Key Chronic Toxicity Findings | Carcinogenicity Findings | NOAEL (ppm) | NOAEL (mg/kg bw/day) | Reference |

| SPF Wistar | 0, 20, 100, 500 | M: 1, 4.9, 26F: 1.3, 6.6, 34 | Growth retardation at 500 ppm. | No evidence of carcinogenicity. | 100 | M: 4.9F: 6.6 | [1][2] |

Reproductive and Developmental Toxicity

The effects of this compound on reproduction and development have been investigated in rats.

Multigeneration Reproductive Toxicity

A multigeneration study in rats indicated maternal and embryotoxicity at dietary levels above 20 ppm, but no teratogenic effects were observed.[2] The NOAEL for reproductive toxicity was established at 20 ppm, equivalent to 1 mg/kg bw per day.[2][3]

Developmental Toxicity

Developmental toxicity studies in Long-Evans and Sprague-Dawley rats have been conducted. In one study with Long-Evans rats, this compound was administered orally at doses of 0, 10, 30, or 100 mg/kg bw per day on days 6-15 of gestation.[1] Reduced body-weight gain was observed in dams at 30 and 100 mg/kg bw per day.[1] At 100 mg/kg bw per day, an increased incidence of post-implantation loss and fetal skeletal variations were noted. A simple case of hydrocephalus was reported at 30 mg/kg bw per day. The NOAEL for maternal and developmental toxicity in this study was 10 mg/kg bw per day.[1]

Another study in Sprague-Dawley rats using oral doses of 0, 10, 25, or 65 mg/kg bw per day on days 6-15 of gestation also showed reduced weight gain in dams at 25 mg/kg bw and higher.[1] An increased incidence of a fourteenth (lumbar) rib was observed in fetuses at 25 and 65 mg/kg bw per day.[1] No teratogenic effects were seen. The NOAEL in this study was also determined to be 10 mg/kg bw per day.[1]

Table 4: Summary of Reproductive and Developmental Toxicity Studies in Rats

| Study Type | Strain | Dose Levels (mg/kg bw/day) | Key Findings | NOAEL (mg/kg bw/day) | Reference |

| Multigeneration Reproduction | Not Specified | Dietary levels up to and above 20 ppm | Maternal and embryotoxicity above 20 ppm. No teratogenicity. | 20 ppm (equivalent to 1) | [2][3] |

| Developmental Toxicity | Long-Evans | 0, 10, 30, 100 (oral) | Reduced maternal weight gain at ≥30. Increased post-implantation loss and skeletal variations at 100. | 10 | [1] |

| Developmental Toxicity | Sprague-Dawley | 0, 10, 25, 65 (oral) | Reduced maternal weight gain at ≥25. Increased incidence of lumbar ribs at ≥25. | 10 | [1] |

Genotoxicity

This compound has been evaluated in a battery of short-term mutagenicity investigations and did not show any mutagenic potential.[2]

Experimental Protocols

The toxicological studies on this compound were generally conducted in compliance with OECD guidelines that were in place at the time of the studies.[1] While specific, detailed protocols for each cited study are not publicly available, the general methodologies follow standardized international guidelines.

General Protocol for a 90-Day Oral Toxicity Study (based on OECD Guideline 408)

-

Test Animals: Young, healthy Wistar or Sprague-Dawley rats.

-

Group Size: Typically 20 animals per sex per dose group.

-

Dose Administration: this compound is administered daily in the diet or by gavage for 90 days.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology and clinical chemistry parameters are analyzed at the end of the study.

-

Pathology: All animals undergo a full necropsy. Organ weights are recorded. Histopathological examination of a comprehensive set of tissues is performed.

General Protocol for a Developmental Toxicity Study (based on OECD Guideline 414)

-

Test Animals: Pregnant female rats (e.g., Long-Evans or Sprague-Dawley).

-

Group Size: Sufficient number to yield approximately 20 pregnant females per group at term.

-

Dose Administration: this compound is administered orally daily during the period of organogenesis (gestation days 6-15).

-

Maternal Observations: Daily clinical signs, weekly body weight, and food consumption.

-

Termination: Dams are euthanized one day prior to expected parturition.

-

Uterine Examination: Number of corpora lutea, implantation sites, resorptions, and live and dead fetuses are recorded.

-

Fetal Examination: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

Signaling Pathways and Mechanism of Toxicity

Primary Mechanism of Action

As a triazole fungicide, the primary mode of action of this compound is the inhibition of ergosterol biosynthesis in fungi. Ergosterol is a vital component of fungal cell membranes.

Effects in Mammals

In rats, this compound has been shown to induce hepatic cytochrome P450 (CYP) enzymes, specifically CYP1A1, CYP2B, and CYP3A.[3] This induction can lead to an altered metabolism of both endogenous and exogenous compounds and is a hallmark of hepatotoxicity. The induction of these enzymes suggests an interaction with nuclear receptors such as the aryl hydrocarbon receptor (AhR) and the constitutive androstane receptor (CAR), which are key regulators of CYP gene expression.

Additionally, this compound has been reported to inhibit androgenic activity, suggesting a potential for endocrine disruption. This may occur through direct interaction with the androgen receptor or by altering the metabolism of steroid hormones.

Conclusion

References

The Environmental Journey of Bitertanol: A Technical Guide to its Fate and Behavior

For Researchers, Scientists, and Drug Development Professionals

Bitertanol, a conazole fungicide, has been utilized in agriculture for the control of a range of fungal diseases on various crops, including fruits, cereals, and peanuts.[1] Its efficacy is attributed to its ability to inhibit ergosterol biosynthesis, a critical component of fungal cell membranes.[1] However, the introduction of any xenobiotic into the environment necessitates a thorough understanding of its subsequent fate and behavior. This technical guide provides an in-depth analysis of the environmental transformation, transport, and persistence of this compound, compiling key data and experimental insights to support robust environmental risk assessments and the development of safer, more sustainable agricultural practices.

Degradation and Metabolism: A Multi-faceted Breakdown

This compound is subject to a variety of degradation processes in the environment, including photolysis, hydrolysis, and microbial metabolism. The rate and extent of these processes are influenced by environmental conditions and the specific stereoisomeric form of the molecule.

Photodegradation

In aqueous environments, this compound can be degraded by sunlight. The half-life of direct photodegradation in water has been calculated to range from one month to one year, suggesting a limited contribution to its overall elimination under typical environmental conditions.[2] However, under laboratory conditions with irradiation, the half-life can be significantly shorter, around 11 days under simulated natural sunlight.[2] The major photolysis products identified include 1,2,4-triazole and 4-hydroxybiphenyl.[2]

Hydrolysis

This compound is generally stable to hydrolysis in sterile aqueous buffer solutions at environmentally relevant pH values (4, 7, and 9) and temperatures (25°C and 40°C), with no significant degradation observed after 30 days.[2] Degradation through hydrolysis has only been observed under specific laboratory conditions, such as in the presence of ferric chloride (FeCl₃) at elevated temperatures.[2]

Aerobic and Anaerobic Degradation in Soil and Water

Microbial degradation is a significant pathway for the dissipation of this compound in soil and aquatic systems. It is considered non-persistent in soil, with a typical aerobic soil degradation half-life (DT₅₀) of approximately 23 days.[1] Studies have shown that the degradation rate can vary depending on the soil type. For instance, in one study, the degradation half-life was 12 days in alluvial soil and 30 days in volcanic ash under laboratory conditions.[2] Field studies have shown even more rapid degradation, with computed half-lives of 14.6 days in alluvial soil and 2.5 days in volcanic ash.[2]

In water/sediment systems, this compound degrades with half-lives ranging from 24 to 27 days.[2] A significant portion of the applied this compound can be mineralized to carbon dioxide (¹⁴CO₂), with nearly half of the radioactivity detected as ¹⁴CO₂ after 120 days in one study.[2] The primary degradation product in these systems is often this compound benzoic acid, though it is typically found in small amounts.[2]

The stereochemistry of this compound plays a crucial role in its degradation. Studies have shown that different stereoisomers degrade at different rates. For example, (1S,2R)-bitertanol and (1R,2S)-bitertanol have been observed to have faster degradation rates in soil compared to other stereoisomers.[3] The half-lives of the four this compound stereoisomers can range from 9.1 to 86.6 days depending on the specific soil and conditions (aerobic, anaerobic, sterilized).[3]

Table 1: Degradation Half-life (DT₅₀) of this compound in Soil

| Soil Type | Condition | Half-life (days) | Reference |

| Typical Soil | Aerobic | 23 | [1] |

| Alluvial Soil | Laboratory | 12 | [2] |

| Volcanic Ash Soil | Laboratory | 30 | [2] |

| Alluvial Soil | Field | 14.6 | [2] |

| Volcanic Ash Soil | Field | 2.5 | [2] |

| Various Soils | Aerobic/Anaerobic | 9.1 - 86.6 (stereoisomer dependent) | [3] |

Table 2: Degradation of this compound in Water/Sediment Systems

| System | Parameter | Value | Reference |

| Water/Sediment | Half-life in water | 24 - 27 days | [2] |

| Water/Sediment | Mineralization to ¹⁴CO₂ (after 120 days) | ~50% | [2] |

Mobility and Transport: Sorption and Leaching in Soil

The movement of this compound through the soil profile is primarily governed by its sorption to soil particles. This compound is considered slightly mobile in soil.[1] The distribution coefficient (Kd), a measure of sorption, has been reported to be 104 L/kg in yellow soil and 98.3 L/kg in red soil.[4] These values indicate a moderate tendency to adsorb to soil particles, which limits its leaching potential.

Leaching studies have demonstrated that this compound and its residues tend to remain in the upper soil layers. In one study, after seed treatment of winter wheat, over 99% of the applied radioactivity remained in the soil, caryopsis, and roots, with very little movement into deeper soil layers.[2] Column leaching experiments have also shown that both this compound and its metabolites have poor leaching potential, with more than 80% remaining in the surface soil layer.[4]

However, a degradation product, this compound benzoic acid, has been shown to be highly mobile in soil with very low organic carbon-normalized sorption coefficient (Koc) values ranging from 6.06 to 15.37.[2] This suggests a higher potential for this metabolite to leach into groundwater compared to the parent compound.

Bioaccumulation

This compound has a moderate risk of bioaccumulation.[1] This suggests that while it may accumulate in organisms, the potential for significant biomagnification through the food chain is not considered high.

Experimental Protocols

A variety of analytical methods are employed to study the environmental fate of this compound. Regulatory methods such as DFG S 19 and DFG 613 have been validated for the determination of this compound in plant materials, soil, and water, with limits of determination ranging from 0.01 to 0.5 mg/kg for plant and soil matrices and 0.005 mg/L for water.[2]

Modern analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (MS), are commonly used for the determination of this compound residues in various environmental and biological samples.[5][6] These methods allow for the sensitive and selective quantification of the parent compound and its stereoisomers. For instance, a method was developed for the simultaneous analysis of the four stereoisomers in apple, pear, tomato, cucumber, and soil using HPLC.[6] Confirmation of positive results is often performed using gas chromatography/mass spectrometry (GC/MS).[5]

Degradation Pathway and Experimental Workflow

The degradation of this compound involves several transformation products. The primary known environmental transformation products include 4-[2-hydroxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butoxyl)-benzoic acid, 1,2,4-triazole acetic acid, triazole alanine, and 1,2,4-triazole.[7]

Caption: Simplified degradation pathway of this compound in the environment.

The general workflow for studying the environmental fate of this compound involves several key steps, from sample collection to data analysis.

Caption: General experimental workflow for this compound residue analysis.

References

- 1. This compound (Ref: KWG 0599) [sitem.herts.ac.uk]

- 2. fao.org [fao.org]

- 3. Stereoselective environmental behavior and biological effects of the chiral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sorption and leaching behavior of bithionol and levamisole in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Stereoselective Separation of the Fungicide this compound Stereoisomers by High-Performance Liquid Chromatography and Their Degradation in Cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C20H23N3O2 | CID 91656 - PubChem [pubchem.ncbi.nlm.nih.gov]

Bitertanol Degradation in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bitertanol is a broad-spectrum conazole fungicide used to control various fungal diseases in crops. Understanding its environmental fate, particularly its degradation pathways in soil and water, is crucial for assessing its environmental impact and ensuring food safety. This technical guide provides an in-depth overview of the degradation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the degradation pathways.

Degradation in Soil

This compound is generally considered to be non-persistent in soil environments.[1] Its degradation is influenced by soil type, microbial activity, and environmental conditions.

Abiotic and Biotic Degradation

In soil, this compound degradation is primarily a biotic process mediated by soil microorganisms.[2] Abiotic degradation processes such as hydrolysis and photolysis on the soil surface play a minor role in its overall dissipation.[3] The primary endpoint of microbial degradation is the mineralization of the this compound molecule to carbon dioxide (CO2).[3] Studies have shown that 50-64% of the applied 14C-labeled this compound can be mineralized to 14CO2.[3]

Under anaerobic conditions, the degradation of this compound is generally slower than under aerobic conditions.

Degradation Pathways in Soil

The microbial degradation of this compound in soil involves several key transformation processes:

-

Oxidation: The hydroxyl group of this compound can be oxidized to form the corresponding keto analogue (BUE 1662).[3]

-

Hydroxylation: Hydroxylation of the phenyl ring is a major metabolic route, leading to the formation of p-hydroxythis compound.[3]

-

Cleavage of the Biphenyl Moiety: The biphenyl group can be oxidatively cleaved, resulting in the formation of this compound benzoic acid (BUE 2684).[3][4]

-

Triazole Ring Cleavage: The degradation process can also lead to the cleavage of the triazole ring, producing metabolites such as triazolylalanine and triazolylacetic acid.[3][4]

These primary metabolites can undergo further degradation, ultimately leading to mineralization.

Quantitative Data on Soil Degradation

The dissipation of this compound in soil is often described by its half-life (DT50), which is the time required for 50% of the initial concentration to degrade.

| Soil Type | DT50 (days) | DT90 (days) | Reference |

| Sand | 4.97 | 54.90 | [3] |

| Loamy Sand | 9.23 | 101.9 | [3] |

| Silt Loam | 4.00 | 44.15 | [3] |

| Silt | 0.56 | 15.30 | [3] |

| Various Soils (Range) | <1 - 9 | 15 - 102 | [3] |

| Stereoisomers in various soils | 9.1 - 86.6 | Not Reported | [5] |

Note: DT50 and DT90 values can vary significantly depending on specific soil characteristics (e.g., organic matter content, pH, microbial biomass) and environmental conditions (e.g., temperature, moisture).

Degradation in Water

The fate of this compound in aquatic environments is primarily governed by photolysis, as it is stable to hydrolysis.[3]

Hydrolysis

This compound is stable in aqueous solutions across a range of pH values, indicating that hydrolysis is not a significant degradation pathway under typical environmental conditions.[3]

Photolysis

This compound is susceptible to photodegradation in water due to the presence of the chromophoric biphenyl moiety.[3] However, the significance of this pathway in the environment may be limited as the effective wavelengths for photolysis (<290 nm) have low penetration in natural waters.[3]

Degradation in Water/Sediment Systems

In systems containing both water and sediment, a significant portion of this compound tends to partition into the sediment phase.[3] Degradation can then occur in both the water column (primarily through photolysis) and the sediment (through microbial action).

Degradation Pathways in Water

The primary degradation pathway for this compound in water is photolysis, which can lead to the cleavage of the molecule. The metabolites formed are expected to be similar to those observed in soil, resulting from the breakdown of the biphenyl and triazole structures. Ozonation studies have also identified several by-products, suggesting that oxidative degradation processes are important.[6]

Stereoselective Degradation

This compound is a chiral molecule with two stereocenters, resulting in four stereoisomers. Research has shown that the degradation of this compound in soil can be stereoselective, with certain isomers degrading faster than others.[5] For example, (1S,2R)-bitertanol and (1R,2S)-bitertanol have been observed to have faster degradation rates in some soils.[5]

Experimental Protocols

Soil Degradation Study (Aerobic)

This protocol is a generalized representation based on OECD Guideline 307.

-

Soil Selection and Preparation: Select at least three different soil types with varying physicochemical properties (e.g., texture, organic carbon content, pH). Sieve the soils (<2 mm) and adjust the moisture content to 40-60% of the maximum water holding capacity.

-

Test Substance Application: Prepare a stock solution of this compound (radiolabeled or non-labeled). Apply the solution to the soil samples to achieve the desired concentration, typically corresponding to the maximum recommended application rate.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2 °C) in flow-through systems or biometer flasks.

-

Aeration and CO2 Trapping: Continuously supply carbon-dioxide-free, humidified air. Trap any evolved 14CO2 (if using radiolabeled material) in a suitable trapping solution (e.g., potassium hydroxide or sodium hydroxide).

-

Sampling: Collect soil samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extraction: Extract the soil samples with an appropriate solvent system (e.g., acetone/water, ethyl acetate) to recover this compound and its degradation products.

-

Analysis: Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection to quantify the parent compound and identify and quantify the metabolites.[4]

-

Data Analysis: Calculate the dissipation half-lives (DT50 and DT90) for this compound using appropriate kinetic models.

Water Photolysis Study

This protocol is a generalized representation based on OECD Guideline 316.

-

Solution Preparation: Prepare sterile, buffered aqueous solutions (e.g., pH 5, 7, and 9) of this compound. Use purified water (e.g., Milli-Q).

-

Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). The light intensity should be measured and maintained at a constant level.

-

Incubation: Place the test solutions in quartz tubes and expose them to the light source in a temperature-controlled chamber (e.g., 25 ± 2 °C).

-

Dark Controls: Prepare identical samples and keep them in the dark under the same temperature conditions to serve as controls for abiotic degradation other than photolysis.

-

Sampling: Collect samples from both the irradiated and dark control solutions at various time points.

-

Analysis: Analyze the samples directly by HPLC or after extraction to determine the concentration of this compound.

-

Data Analysis: Determine the photolysis quantum yield and calculate the environmental half-life under specific light conditions.

Visualization of Degradation Pathways

This compound Degradation in Soil

Caption: Proposed microbial degradation pathway of this compound in soil.

General Experimental Workflow for Soil Degradation Study

Caption: Workflow for a typical aerobic soil degradation study.

Conclusion

The degradation of this compound in the environment is a complex process involving both biotic and abiotic mechanisms. In soil, microbial degradation is the primary route of dissipation, leading to the formation of several metabolites and eventual mineralization to CO2. In water, photolysis is the more significant degradation pathway, although its environmental relevance may be limited by light penetration. The stereoselective degradation of this compound isomers adds another layer of complexity to its environmental fate. A thorough understanding of these degradation pathways and the factors that influence them is essential for the accurate environmental risk assessment of this fungicide.

References

- 1. researchgate.net [researchgate.net]

- 2. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling [mdpi.com]

- 3. fao.org [fao.org]

- 4. Stereoselective Separation of the Fungicide this compound Stereoisomers by High-Performance Liquid Chromatography and Their Degradation in Cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fera.co.uk [fera.co.uk]

- 6. This compound (Ref: KWG 0599) [sitem.herts.ac.uk]

Bitertanol Metabolism in Plants and Animals: An In-depth Technical Guide

Introduction

Bitertanol, a conazole fungicide, is utilized for the control of a spectrum of fungal diseases in various crops, including fruits, vegetables, and cereals.[1] Its application as a foliar spray and seed treatment necessitates a thorough understanding of its metabolic fate in both target and non-target organisms.[2] This technical guide provides a comprehensive overview of the biotransformation of this compound in plant and animal systems, intended for researchers, scientists, and professionals in drug development and regulatory affairs. The document details metabolic pathways, presents quantitative data in a structured format, outlines experimental protocols, and includes visualizations of key processes.

Metabolism in Animals

Studies on the metabolism of this compound have been conducted in several animal species, including rats, cows, and poultry. The data indicates a consistent metabolic pathway across these species, characterized by rapid absorption, extensive biotransformation, and swift excretion.[2]

Absorption, Distribution, and Excretion

Following oral administration in rats, this compound is readily absorbed from the gastrointestinal tract.[2] Peak plasma concentrations are typically reached within three to eight hours.[2] The compound is distributed to various tissues, with the highest concentrations found in the liver and kidneys.[2][3]

Excretion of this compound and its metabolites is rapid, with almost complete elimination occurring within 72 hours in rats. The primary route of excretion is through the feces, accounting for over 90% of the administered dose, which is largely a result of biliary excretion.[2] Urinary excretion accounts for a smaller fraction, approximately 7%.[2] The lipophilic nature of this compound contributes to its significant elimination via the bile.[2] Studies with bile-fistulated rats confirmed that the majority of fecally eliminated radioactivity is first absorbed and then secreted into the gut via enterohepatic circulation.[2]

Biotransformation Pathways

The biotransformation of this compound in animals proceeds through several key reactions. There is no significant difference in the metabolic pathways observed between rats, cows, and poultry.[2] The principal metabolic reactions are:

-

Hydroxylation: The primary metabolic step is the hydroxylation of the biphenyl ring, predominantly at the para-position, to form p-hydroxythis compound.[2][3] Dihydroxylated metabolites have also been identified.[3]

-

Oxidation: The tert-butyl moiety undergoes oxidation to form this compound alcohol and the corresponding this compound carboxylic acid (this compound benzoic acid).[2][3]

-

Ether Cleavage: Cleavage of the ether bond has been noted as part of the metabolic process.[4]

-

Conjugation: The hydroxylated metabolites, particularly p-hydroxythis compound, can be conjugated with glucuronic acid and sulfate before excretion.[2][3]

The parent this compound compound is generally not detected in the urine or bile, indicating rapid and extensive metabolism following absorption.[3] The main residues found in the edible tissues, milk, and eggs of livestock are unchanged this compound and its free and conjugated forms of p-hydroxythis compound.[2]

Quantitative Data on Animal Metabolism

The following table summarizes the quantitative data on the excretion and tissue distribution of radiolabeled this compound in rats.

| Parameter | Male Rats | Female Rats | Reference |